Cas no 2229306-74-3 (3-(2-fluoro-4-nitrophenyl)propan-1-ol)
3-(2-fluoro-4-nitrophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(2-fluoro-4-nitrophenyl)propan-1-ol
- EN300-1762170
- 2229306-74-3
-
- Inchi: 1S/C9H10FNO3/c10-9-6-8(11(13)14)4-3-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2
- InChI Key: UFDBKEQHOOVWFK-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CCCO)[N+](=O)[O-]
Computed Properties
- Exact Mass: 199.06447134g/mol
- Monoisotopic Mass: 199.06447134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 66Ų
3-(2-fluoro-4-nitrophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762170-1g |
3-(2-fluoro-4-nitrophenyl)propan-1-ol |
2229306-74-3 | 1g |
$871.0 | 2023-09-20 | ||
| Enamine | EN300-1762170-5g |
3-(2-fluoro-4-nitrophenyl)propan-1-ol |
2229306-74-3 | 5g |
$2525.0 | 2023-09-20 | ||
| Enamine | EN300-1762170-10g |
3-(2-fluoro-4-nitrophenyl)propan-1-ol |
2229306-74-3 | 10g |
$3746.0 | 2023-09-20 | ||
| Enamine | EN300-1762170-0.05g |
3-(2-fluoro-4-nitrophenyl)propan-1-ol |
2229306-74-3 | 0.05g |
$732.0 | 2023-09-20 | ||
| Enamine | EN300-1762170-0.1g |
3-(2-fluoro-4-nitrophenyl)propan-1-ol |
2229306-74-3 | 0.1g |
$767.0 | 2023-09-20 | ||
| Enamine | EN300-1762170-0.25g |
3-(2-fluoro-4-nitrophenyl)propan-1-ol |
2229306-74-3 | 0.25g |
$801.0 | 2023-09-20 | ||
| Enamine | EN300-1762170-0.5g |
3-(2-fluoro-4-nitrophenyl)propan-1-ol |
2229306-74-3 | 0.5g |
$836.0 | 2023-09-20 | ||
| Enamine | EN300-1762170-1.0g |
3-(2-fluoro-4-nitrophenyl)propan-1-ol |
2229306-74-3 | 1g |
$871.0 | 2023-06-03 | ||
| Enamine | EN300-1762170-2.5g |
3-(2-fluoro-4-nitrophenyl)propan-1-ol |
2229306-74-3 | 2.5g |
$1707.0 | 2023-09-20 | ||
| Enamine | EN300-1762170-5.0g |
3-(2-fluoro-4-nitrophenyl)propan-1-ol |
2229306-74-3 | 5g |
$2525.0 | 2023-06-03 |
3-(2-fluoro-4-nitrophenyl)propan-1-ol Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-(2-fluoro-4-nitrophenyl)propan-1-ol
CAS No. 2229306-74-3: 3-(2-Fluoro-4-nitrophenyl)propan-1-ol – A Versatile Organic Compound in Modern Pharmaceutical Research
3-(2-Fluoro-4-nitrophenyl)propan-1-ol, with the chemical formula C9H9NO3F, represents a pivotal compound in the field of organic chemistry and pharmaceutical development. This molecule features a fluoro group at the 2-position and a nitro group at the 4-position on the phenyl ring, coupled with a propan-1-ol functional group. The unique combination of these substituents creates a versatile scaffold with potential applications in drug discovery, materials science, and chemical synthesis. Recent studies have highlighted its role in the development of novel therapeutic agents and its utility as a synthetic intermediate for complex molecule construction.
CAS No. 2229306-74-3 is a derivative of 4-nitrophenol, with the introduction of a fluorine atom at the 2-position. This structural modification significantly alters the physicochemical properties of the molecule, including its solubility, reactivity, and biological activity. The fluoro substitution enhances the molecule's stability and metabolic resistance, making it an attractive candidate for pharmaceutical applications. Additionally, the nitro group contributes to the molecule's electron-withdrawing nature, which can influence its interactions with biological targets.
Recent advancements in medicinal chemistry have demonstrated the importance of fluoro and nitro substituents in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, a 2023 study published in Journal of Medicinal Chemistry explored the role of fluoro substitution in improving the metabolic stability of aromatic compounds. The researchers found that the introduction of a fluoro atom at the 2-position of a phenyl ring significantly prolonged the half-life of the molecule in vivo, which is critical for the development of long-acting therapeutic agents.
The propan-1-ol functional group in 3-(2-Fluoro-4-nitrophenyl)propan-1-ol further enhances its chemical versatility. This hydroxyl group can participate in various reactions, such as esterification, etherification, and glycosylation, enabling the synthesis of a wide range of derivatives. In the context of drug discovery, such functional groups are often used to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). For example, a 2022 study in Organic & Biomolecular Chemistry demonstrated the utility of propan-1-ol derivatives in the development of antifungal agents, where the hydroxyl group played a critical role in enhancing the molecule's interaction with fungal cell membranes.
The synthesis of 3-(2-Fluoro-4-nitrophenyl)propan-1-ol typically involves a multi-step process that combines electrophilic aromatic substitution and nucleophilic addition reactions. A recent 2023 paper in Chemical Communications described a novel synthetic route that utilizes microwave-assisted conditions to achieve high yields and selectivity. The study emphasized the importance of controlling reaction parameters, such as temperature and solvent polarity, to optimize the formation of the target compound. This approach not only improves the efficiency of synthesis but also reduces the environmental impact associated with traditional chemical methods.
One of the most promising applications of 3-(2-Fluoro-4-nitrophenyl)propan-1-ol is in the development of targeted therapies for cancer treatment. A 2023 study published in Cancer Research investigated the potential of this compound as a scaffold for designing tyrosine kinase inhibitors. The researchers found that the fluoro and nitro substituents enhanced the molecule's binding affinity to specific kinase targets, which is essential for the inhibition of cancer cell proliferation. This finding underscores the importance of fluoro and nitro groups in the design of selective and potent therapeutic agents.
Additionally, 3-(2-Fluoro-4-nitrophenyl)propan-1-ol has shown potential in the field of materials science, particularly in the development of optoelectronic materials. A 2022 study in Advanced Materials explored the use of this compound as a building block for organic light-emitting diodes (OLEDs). The researchers reported that the fluoro substituent improved the charge transport properties of the material, leading to enhanced device performance. This application highlights the versatility of the molecule beyond its pharmaceutical uses, demonstrating its value in the broader context of chemical innovation.
From a safety and regulatory perspective, the synthesis and use of 3-(2-Fluoro-4-nitrophenyl)propan-1-ol require careful consideration of environmental and health impacts. The nitro group, while beneficial for pharmaceutical applications, can pose risks if not handled properly. A 2023 review in Green Chemistry discussed the importance of implementing sustainable practices in the production of such compounds. The study emphasized the need for green chemistry principles, such as the use of non-toxic solvents and energy-efficient processes, to minimize the environmental footprint of chemical synthesis.
In conclusion, 3-(2-Fluoro-4-nitrophenyl)propan-1-ol represents a significant advancement in organic chemistry, with its unique structural features offering a wide range of applications. The combination of fluoro, nitro, and propan-1-ol substituents makes this compound a valuable tool in pharmaceutical research, materials science, and chemical synthesis. As ongoing studies continue to explore its potential, the importance of this molecule in the development of innovative therapies and technologies is likely to grow in the coming years.
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